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Abstract
N-Palmitoylsphingomyelin (PSM), a ubiquitous component of mammalian cell membranes,

plays a critical role in defining the structural and functional properties of the lipid bilayer. Its

unique molecular structure, characterized by a sphingosine backbone, a saturated N-acyl

palmitoyl chain, and a phosphocholine headgroup, facilitates strong intermolecular hydrogen

bonding. This guide provides a comprehensive analysis of the core physical properties of PSM

in bilayer membranes, including its complex thermotropic phase behavior, structural

parameters, and mechanical properties. We delve into the profound modulatory effects of

cholesterol, leading to the formation of the liquid-ordered phase, a cornerstone of lipid raft

theory. Furthermore, this document furnishes detailed, field-proven experimental protocols for

the preparation and characterization of PSM-containing model membranes using techniques

such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Atomic Force

Microscopy (AFM).
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N-Palmitoylsphingomyelin (16:0 SM) is a principal sphingolipid in eukaryotic plasma

membranes, where it is asymmetrically enriched in the outer leaflet. Unlike

glycerophospholipids, PSM is built on a sphingosine base. Its structure features a C16:0

saturated acyl chain (palmitic acid) attached via an amide linkage and a phosphocholine

headgroup.[1] This configuration is of paramount importance for its physical behavior. The

amide group and the hydroxyl group on the sphingosine backbone can act as both hydrogen

bond donors and acceptors.[2] This capacity for extensive intra- and intermolecular hydrogen

bonding is a key differentiator from analogous phosphatidylcholines and is fundamental to the

tighter molecular packing and distinct phase behavior of PSM bilayers.[2][3] This tight packing

and interaction with cholesterol are the molecular underpinnings of its role in the formation of

lipid rafts—specialized membrane microdomains that are crucial for signal transduction and

protein trafficking.[4][5]
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Fig 1. Molecular features of PSM contributing to its properties.

Core Physical Properties of Pure PSM Bilayers
The physical state of PSM bilayers is exquisitely sensitive to temperature, hydration, and

composition. Understanding these properties is essential for designing relevant model systems

and for interpreting the behavior of complex biological membranes.
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Thermotropic Phase Behavior
Hydrated PSM bilayers exhibit a complex and distinct phase behavior, transitioning through

multiple states upon heating.[2][6] Unlike many common phosphocholines that show a single

main gel-to-liquid crystalline transition, PSM displays an intermediate "ripple" phase (Pβ').

Gel Phase (Lβ'): At low temperatures (e.g., below ~24°C), PSM exists in a highly ordered gel

phase.[2][6] The hydrocarbon chains are in their all-trans configuration and are tilted with

respect to the bilayer normal.[6] This results in tight packing and low lateral mobility.

Ripple Phase (Pβ'): Upon heating, PSM undergoes a pretransition from the gel phase to a

ripple phase at approximately 24°C.[2][6] This phase is characterized by a periodic, wave-

like undulation of the bilayer surface.

Liquid Crystalline Phase (Lα): A main phase transition occurs at around 41°C (TM), where

the bilayer melts from the ripple phase into the fluid or liquid-crystalline phase.[6][7][8] In this

state, the hydrocarbon chains are disordered and contain numerous gauche conformers,

leading to increased lateral diffusion and a decrease in bilayer thickness.[7][8]

The main chain-melting transition temperature is highly dependent on the hydration level of the

lipid. Anhydrous PSM has a TM of 75°C, which progressively decreases with added water until

a limiting value of ~41°C is reached at hydrations above 25 wt% H₂O.[7][8]
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Fig 2. Thermotropic phase transitions of hydrated N-Palmitoylsphingomyelin.

Structural and Mechanical Parameters
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The phase of the bilayer directly dictates its structural and mechanical properties. These

parameters have been extensively characterized by X-ray diffraction and scattering techniques.

Property Gel Phase (Lβ')
Liquid Crystalline
(Lα)

Reference(s)

Bilayer Thickness (d-

spacing)
~73.5 Å ~66.6 Å [7][8]

Area per Lipid (AL) ~45 Å² ~64 Å² [6]

Hydrocarbon Chain

Tilt Angle
~30° Not applicable [6]

Acyl Chain Order High (all-trans)
Low (gauche

conformers)
[9]

Bending Rigidity (Kc) High Low [10][11]

Expertise Insight: The significant decrease in bilayer thickness and increase in area per lipid

upon melting is a direct consequence of the disordering of the hydrocarbon chains.[6][7][8] This

transition from a thick, ordered, and rigid membrane to a thinner, disordered, and more flexible

one has profound implications for the activity of embedded membrane proteins and for the

membrane's permeability barrier. The high bending rigidity of the gel phase makes the

membrane resistant to deformation, a property that is significantly altered by temperature and

composition.[11]

Modulation by Cholesterol: The Liquid-Ordered
Phase
The interaction between PSM and cholesterol is central to modern membrane biology.

Cholesterol does not simply mix with PSM; it fundamentally alters its physical state, inducing

the formation of the liquid-ordered (Lo) phase.[7][8]

When cholesterol is added to PSM bilayers, it progressively broadens and decreases the

enthalpy of the main phase transition.[7][8] At concentrations above ~30-50 mol%, the

cooperative chain-melting transition is completely abolished.[7][8] X-ray diffraction data show
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that in this state, the bilayer's structural characteristics are intermediate between the gel and

liquid-crystalline phases.[7][8]

The Lo phase is unique:

High Acyl Chain Order: Like the gel (Lβ') phase, the hydrocarbon chains remain largely in an

extended, all-trans conformation.

High Lateral Mobility: Like the liquid-crystalline (Lα) phase, lipids retain a high degree of

lateral diffusion.

Reduced Hydration: The Lo phase is significantly less hydrated at the interface compared to

both the gel and liquid-crystalline phases.[5][12] Cholesterol, through its ability to fill voids

and engage in specific H-bonding, effectively expels water molecules from the bilayer.[12]

This combination of properties—ordered yet fluid—is the defining characteristic of lipid rafts.

The preferential interaction of cholesterol with the saturated chains and hydrogen-bonding-

capable backbone of PSM is a primary driving force for the lateral segregation of these lipids

into functional domains within the cell membrane.[2][13]

Experimental Methodologies for Characterization
A multi-technique approach is required to fully elucidate the physical properties of PSM

bilayers. Below are foundational, step-by-step protocols for vesicle preparation and analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8672507/
https://pubs.acs.org/doi/abs/10.1021/bi9528356
https://pmc.ncbi.nlm.nih.gov/articles/PMC2479600/
https://pubmed.ncbi.nlm.nih.gov/18390604/
https://pubmed.ncbi.nlm.nih.gov/18390604/
https://lipid.phys.cmu.edu/papers18/SPMcpl.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4022348/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vesicle Preparation

Biophysical Analysis

PSM Powder Dissolve in
Chloroform/Methanol

Dry to Thin Film
(N2 stream, vacuum)

Hydrate with Buffer
(T > TM, e.g., 60°C)

Extrude through
Polycarbonate Membrane
(e.g., 100 nm pore size)

Unilamellar Vesicles
(LUVs)

DSC
(Phase Transitions)Analyze

XRD
(Bilayer Structure)

Analyze

AFM
(Imaging, Mechanics)

Analyze

Click to download full resolution via product page

Fig 3. General workflow for the preparation and analysis of PSM vesicles.

Protocol 4.1: Preparation of PSM Large Unilamellar
Vesicles (LUVs)
This protocol describes the extrusion method, which produces a homogenous population of

unilamellar vesicles of a defined size, ideal for DSC, XRD, and fluorescence studies.[14]

Materials:

N-Palmitoylsphingomyelin (PSM) powder

Chloroform/Methanol (2:1 v/v) solvent

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

Mini-extruder apparatus
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Polycarbonate membranes (e.g., 100 nm pore size)

Nitrogen gas source

Vacuum desiccator or pump

Methodology:

Lipid Solubilization: Weigh the desired amount of PSM powder and dissolve it in the

chloroform/methanol solvent in a round-bottom flask.

Causality: Using an organic solvent ensures that the lipid is monomerically dispersed,

which is critical for forming a uniform film.

Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas while rotating

the flask. This creates a thin lipid film on the flask wall.

Causality: A thin, even film maximizes the surface area for hydration, leading to more

efficient vesicle formation.

Residual Solvent Removal: Place the flask under high vacuum for at least 2 hours

(preferably overnight) to remove any remaining traces of organic solvent.

Trustworthiness: Residual solvent can significantly alter membrane properties, including

fluidity and transition temperature. This step is crucial for data integrity.

Hydration: Warm the hydration buffer to a temperature well above the main transition

temperature of PSM (e.g., 60°C). Add the warm buffer to the flask containing the dry lipid film

to achieve the desired final lipid concentration (e.g., 5-10 mg/mL).

Vortexing: Vortex the flask vigorously for 15 minutes at 60°C. The solution will become milky,

indicating the formation of multilamellar vesicles (MLVs).

Causality: Hydrating above TM ensures the lipids are in a fluid state, facilitating the peeling

of bilayers from the film to form vesicles.

Extrusion: Assemble the mini-extruder with the 100 nm polycarbonate membrane, pre-

heated to 60°C. Load the MLV suspension into one of the gas-tight syringes. Pass the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


suspension back and forth through the membrane 19-21 times.

Causality: The odd number of passes ensures the final sample is the extruded population.

Repeated passage through the small pores forces the large MLVs to rupture and re-form

into smaller, unilamellar vesicles (LUVs) with a diameter close to the pore size. The

solution should become translucent.

Storage: Store the final LUV suspension at a temperature above its gel transition to prevent

aggregation or fusion. For pure PSM, storage at room temperature is appropriate.

Protocol 4.2: Characterization by Differential Scanning
Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for

the precise determination of phase transition temperatures (Tp, TM) and their associated

enthalpies (ΔH).[7]

Methodology:

Sample Preparation: Transfer a precise volume (e.g., 20-30 µL) of the prepared PSM LUV

suspension into a DSC sample pan. Place an equal volume of the hydration buffer into a

reference pan.

Causality: The reference pan allows the instrument to subtract the heat capacity of the

buffer, isolating the thermal events occurring in the lipid sample.

Sealing: Hermetically seal both pans to prevent evaporation during the scan.

Thermal Program: Place the pans in the calorimeter and equilibrate at a starting temperature

(e.g., 10°C).

Scanning: Heat the sample at a controlled rate (e.g., 1-2°C/min) to a final temperature well

above the expected TM (e.g., 60°C).

Expertise Insight: Slower scan rates provide better resolution of thermal events but reduce

the signal-to-noise ratio. A rate of 1°C/min is a good compromise for lipid systems.
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Data Analysis: The output is a thermogram of heat flow versus temperature. Endothermic

peaks correspond to phase transitions. The peak maximum is taken as the transition

temperature (TM), and the area under the peak is integrated to calculate the transition

enthalpy (ΔH).

Protocol 4.3: Characterization by X-Ray Diffraction
(XRD)
XRD provides direct structural information about the bilayer, such as the lamellar repeat

distance (d-spacing), which is a measure of the bilayer thickness plus the thickness of the inter-

bilayer water layer.[7][8][15]

Methodology:

Sample Preparation: Concentrate the LUV suspension into a dense pellet by

ultracentrifugation.

Capillary Loading: Load the lipid pellet into a thin-walled glass or quartz capillary tube and

seal it.

Data Acquisition: Mount the capillary in a diffractometer. A temperature-controlled stage is

essential for studying phase transitions.

Scattering Analysis:

Small-Angle X-ray Scattering (SAXS): In the low-angle region, a series of sharp,

equidistant peaks indicates a well-ordered, lamellar (bilayer) structure. The position of

these peaks (q) can be used to calculate the d-spacing using Bragg's law (d = 2π/q).

Wide-Angle X-ray Scattering (WAXS): In the high-angle region, a sharp peak around 4.2 Å

indicates the ordered, hexagonal packing of acyl chains in the gel phase, while a broad,

diffuse peak centered at ~4.6 Å signifies the disordered chains of the liquid-crystalline

phase.[7][8]

Protocol 4.4: Imaging by Atomic Force Microscopy
(AFM)
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AFM allows for the direct visualization of the surface topography of lipid bilayers with sub-

nanometer resolution.[16][17][18] It is particularly powerful for studying phase separation and

the structure of ripple phases.

Methodology:

Substrate Preparation: A freshly cleaved mica surface is used as the atomically flat

substrate.

Supported Bilayer Formation: Deposit the LUV suspension onto the mica surface. The

vesicles will adsorb, rupture, and fuse to form a single, continuous supported lipid bilayer

(SLB).

Causality: The hydrophilic nature of mica facilitates the spontaneous formation of an SLB

from the vesicle suspension.

Imaging: Mount the sample in the AFM and image in the appropriate buffer. Imaging must be

performed in contact or tapping mode with minimal applied force to avoid damaging the soft

bilayer.

Trustworthiness: Using low imaging forces is critical. The force should be just sufficient to

track the surface. This prevents tip-induced defects and ensures the observed structures

are representative of the true bilayer state.

Data Analysis: The AFM images provide height information. This can reveal the presence of

coexisting domains (e.g., Lo and Ld phases, which differ in thickness) or the characteristic

periodic structure of a ripple phase.

Implications for Drug Development and Research
The physical properties of PSM have direct consequences for membrane function and are a

key consideration in pharmaceutical science.

Drug Permeability: The tight packing and high order of PSM-rich domains can significantly

hinder the passive diffusion of small molecules across the membrane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22176750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2716480/
http://przyrbwn.icm.edu.pl/APP/PDF/117/a117z260.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Function: The thickness, curvature stress, and fluidity of the bilayer surrounding a

membrane protein can modulate its conformational state and activity. PSM-cholesterol

domains are known to recruit or exclude specific proteins.

Drug Delivery: Liposomes formulated with PSM and cholesterol can exhibit reduced

permeability and enhanced stability in biological fluids, making them attractive vehicles for

controlled drug release. The specific phase behavior can be exploited for temperature-

sensitive drug delivery systems.

By providing a robust framework for understanding and experimentally probing the physical

properties of PSM, this guide aims to empower researchers to design more effective

therapeutic strategies and to unravel the complex interplay of lipids and proteins in cellular

membranes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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